3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid
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Overview
Description
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid is an organic compound characterized by the presence of a phenylsulfonyl group attached to a pentane backbone with three carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of a suitable pentane derivative followed by carboxylation. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of catalysts and continuous flow processes can enhance the production rate and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate esterification or amidation.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonyl group can participate in binding interactions, while the carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-((Phenylsulfonyl)methyl)pentane-1,3,5-tricarboxylic acid: shares similarities with other sulfonyl-containing compounds and tricarboxylic acids.
Trimesic acid (1,3,5-benzenetricarboxylic acid): Similar in having three carboxylic acid groups but lacks the phenylsulfonyl group.
Sulfonyl derivatives: Compounds with sulfonyl groups attached to different backbones.
Uniqueness
The uniqueness of this compound lies in its combination of a phenylsulfonyl group with a pentane backbone and three carboxylic acid groups, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H18O8S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)pentane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C15H18O8S/c16-12(17)6-8-15(14(20)21,9-7-13(18)19)10-24(22,23)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
XZJUWVLSPFFBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CCC(=O)O)(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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